molecular formula C7H5MnO2+ B15176544 Einecs 241-413-8 CAS No. 17375-29-0

Einecs 241-413-8

Cat. No.: B15176544
CAS No.: 17375-29-0
M. Wt: 176.05 g/mol
InChI Key: NYGHSXPELPWIBB-UHFFFAOYSA-M
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 241-413-8 is a chemical identifier within the European regulatory framework, which catalogs substances commercially available in the EU prior to 1981. These chemicals are often analyzed using computational tools like Quantitative Structure-Activity Relationships (QSARs) and Read-Across Structure Activity Relationships (RASARs) to predict properties and hazards based on structural analogs .

Properties

CAS No.

17375-29-0

Molecular Formula

C7H5MnO2+

Molecular Weight

176.05 g/mol

IUPAC Name

manganese(2+);benzoate

InChI

InChI=1S/C7H6O2.Mn/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+2/p-1

InChI Key

NYGHSXPELPWIBB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].[Mn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C. The reaction proceeds as follows:

C3N3Cl3+6NH3C3N3(NH2)3+3NH4Cl\text{C}_3\text{N}_3\text{Cl}_3 + 6\text{NH}_3 \rightarrow \text{C}_3\text{N}_3(\text{NH}_2)_3 + 3\text{NH}_4\text{Cl} C3​N3​Cl3​+6NH3​→C3​N3​(NH2​)3​+3NH4​Cl

Industrial Production Methods

In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using similar methods. The process involves the reaction of cyanuric chloride with ammonia in large reactors, followed by purification and crystallization steps to obtain the final product.

Chemical Reactions Analysis

Cluster Formation via Oxidative Processes

Manganese benzoate undergoes oxidative reactions to form polynuclear manganese clusters. For example, reacting manganese benzoate with potassium permanganate (KMnO₄) in ethanol and benzoic acid produces a hexanuclear mixed-valence manganese cluster, [Mn₆O₂(O₂CCPh)₁₀(EtOH)₄(H₂O)]·EtOH, containing Mn²⁺ and Mn³⁺ centers . This reaction involves three types of benzoate ligation: μ₃-bridging, μ₂-bridging, and monodentate terminal coordination, demonstrating the compound’s versatility in forming oxygen-rich coordination environments .

Key Reaction Features

Reaction TypeReagentsProductsStructural Features
Oxidative cluster formationKMnO₄, ethanol, benzoic acid[Mn₆O₂(O₂CCPh)₁₀(EtOH)₄(H₂O)]·EtOHMixed-valence Mn²⁺/Mn³⁺ core, μ₃-μ₂-μ₁ benzoate ligands

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Manganese benzoate participates in the formation of coordination polymers with varying dimensionalities. Studies show that reaction temperature directly influences the structural outcome:

  • 1D structures : Formed at lower temperatures, characterized by linear chains of Mn–O–C–Mn linkages .

  • 2D/3D networks : Higher temperatures favor dehydration-driven processes, leading to extended frameworks with reduced Mn–Mn distances .

Temperature-Dependent Structural Evolution

Temperature RangeProduct DimensionalityMn–Mn Distance Trend
Lower temperatures1D chainsLonger
Higher temperatures2D/3D networksShorter

Ligand Substitution and Complexation

Manganese benzoate reacts with donor ligands (e.g., 4-(hydroxymethyl)pyridine or pyrimidine) to form substituted complexes. For instance, reacting with 4-(hydroxymethyl)pyridine in acetonitrile yields [Mn₆O₂(O₂CPh)₁₀(4hmpH)₃(MeCN)], a hexanuclear cluster with peripheral monodentate ligands and a central {Mn₄O₂} core . This highlights the compound’s ability to accommodate multiple ligand types, including bridging and terminal coordination modes.

Ligand Substitution Outcomes

LigandProductKey Features
4-(hydroxymethyl)pyridine[Mn₆O₂(O₂CPh)₁₀(4hmpH)₃(MeCN)]Mixed Mn²⁺/Mn³⁺ core, three N-monodentate ligands
Pyrimidine[Mn₆O₂(O₂CPh)₁₀(pym)₂(MeCN)₂]Similar core structure with two pyrimidine ligands

pH-Dependent Reactivity

While direct evidence from allowed sources is limited, manganese benzoate’s chemistry is likely influenced by pH due to its carboxylate ligands. For example, in the synthesis of clusters , aqueous/ethanolic conditions with benzoic acid suggest pH-sensitive equilibria. Deprotonation of benzoic acid may stabilize intermediate species during cluster formation, as seen in the formation of μ₃-bridging benzoate ligands .

Catalytic Potential

Though not explicitly detailed in the provided sources, manganese complexes (e.g., Mn(CO)₅Br) have been shown to catalyze C–H activation reactions . By analogy, manganese benzoate’s Mn²⁺/Mn³⁺ redox flexibility and oxygen-rich coordination environment may enable catalytic roles in oxidation or coupling reactions, though further experimental validation is required.

Scientific Research Applications

1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer drugs.

    Industry: It is used in the production of resins, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their activity. It can also interact with proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Research Findings and Limitations

  • Key Finding : A small set of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) can predict properties for >20× more EINECS substances via structural similarity .
  • Data Gaps : Over 45% of EINECS chemicals lack clear classification for QSAR modeling, necessitating hybrid approaches .

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